4,6-Dimethylpyrimidine-2-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Modern Drug Discovery

The sulfonamide functional group (-S(=O)₂NHR) is a cornerstone of modern drug discovery. nih.govnih.gov Since the groundbreaking discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, in the 1930s, this versatile scaffold has been incorporated into a vast array of therapeutic agents. nih.gov The significance of sulfonamides extends far beyond their initial antibacterial applications, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, diuretic, and antiviral properties. nih.govnih.gov The ability of the sulfonamide group to act as a key pharmacophore, participating in crucial binding interactions with biological targets, has cemented its importance in the development of new medicines. nih.govrsc.org

Role of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Biological Systems

Pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms, is a fundamental building block of life itself. Its derivatives, uracil, thymine, and cytosine, are essential components of the nucleic acids, DNA and RNA. nih.gov This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in medicinal chemistry. nih.govnih.gov The pyrimidine core is present in numerous natural and synthetic molecules with a broad range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. nih.govnih.gov Its ability to engage in various biological interactions and its synthetic tractability make it a favored component in the design of novel therapeutic agents. jocpr.com

Historical Development and Contemporary Relevance of 4,6-Dimethylpyrimidine-2-sulfonamide in Research

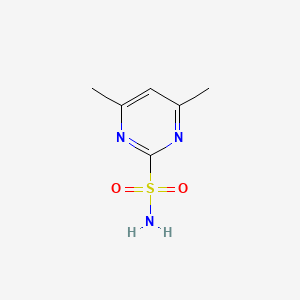

The specific compound, this compound, with the chemical formula C₆H₉N₃O₂S, has been synthesized and is documented in chemical databases. nih.gov Its structure features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a sulfonamide group at position 2.

While extensive research on this exact molecule is not as widespread as for some of its more famous relatives, its synthesis is noted in the scientific literature, often as a precursor or an intermediate in the creation of more complex molecules. For instance, its synthesis has been a step in the development of novel pyrimidine derivatives with potential applications in medicinal chemistry. nih.govlpnu.uaresearchgate.net The contemporary relevance of this compound lies primarily in its role as a building block for creating libraries of new compounds for biological screening.

It is crucial to distinguish this compound from the well-known antibiotic sulfamethazine (B1682506). While both contain a 4,6-dimethylpyrimidine (B31164) moiety, sulfamethazine has a 4-aminobenzenesulfonamido group at the 2-position, giving it a different chemical structure (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) and, consequently, different properties and biological activities.

Overview of Key Research Areas Pertaining to this compound and its Analogues

Research involving this compound and its close analogues primarily falls into the following areas:

Synthesis of Novel Derivatives: The compound serves as a valuable starting material for the synthesis of more complex molecules. Researchers have utilized it to create new pyrimidine-sulfonamide hybrids with the aim of discovering novel biological activities. jocpr.comresearchgate.net

Herbicidal Activity: The broader class of pyrimidine sulfonamides has been extensively investigated for its herbicidal properties. nih.govmdpi.commdpi.comresearchgate.netnih.gov These compounds often act by inhibiting the acetolactate synthase (ALS) enzyme in plants, a key enzyme in the biosynthesis of essential amino acids. researchgate.net While direct studies on the herbicidal activity of this compound are not prominent, research on structurally related compounds suggests this as a potential area of investigation.

Medicinal Chemistry: The combination of the pyrimidine and sulfonamide scaffolds is a well-established strategy in medicinal chemistry. nih.govrsc.org Research on pyrimidine-sulfonamide hybrids has explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govrsc.orgjocpr.com Although specific data for this compound is limited, its structural motifs suggest that it could be a lead compound for the development of new therapeutic agents.

Compound Data

Below are tables detailing some of the key properties and identifiers for the chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂S | nih.gov |

| Molecular Weight | 187.22 g/mol | nih.gov |

| CAS Number | 35762-76-6 | nih.gov |

| PubChem CID | 22244676 | nih.gov |

Properties

IUPAC Name |

4,6-dimethylpyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDPRXWPTQTRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623781 | |

| Record name | 4,6-Dimethylpyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35762-76-6 | |

| Record name | 4,6-Dimethyl-2-pyrimidinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35762-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylpyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dimethylpyrimidine 2 Sulfonamide and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of pyrimidine (B1678525) sulfonamides are well-established, typically involving the formation of a sulfonyl chloride intermediate from a corresponding thiol, followed by amidation.

Oxidative Chlorination of Pyrimidine-2-thiols to Yield 4,6-Dimethylpyrimidine-2-sulfonyl Chlorides

The archetypal synthesis of a sulfonamide begins with the corresponding sulfur precursor, often a thiol. For the target compound, the starting material is 4,6-dimethylpyrimidine-2-thiol (B7761162). This precursor can be synthesized through the reaction of acetylacetone (B45752) with thiourea, catalyzed by concentrated hydrochloric acid. researchgate.netnih.gov

The subsequent conversion of the thiol to the highly reactive sulfonyl chloride intermediate is a critical step. This is achieved through oxidative chlorination. Various reagents have been developed for this transformation to make it safer and more efficient than historical methods. For instance, a protocol using sodium chlorite (B76162) (NaClO₂) and hydrochloric acid provides a simple and environmentally benign method for converting thiols and their derivatives into sulfonyl chlorides with high yields. organic-chemistry.org Another mild and efficient reagent for this direct oxidative conversion is 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which is suitable for a range of sulfur substrates, including thiols and disulfides. lookchem.com These methods generate the pyrimidine-2-sulfonyl chloride, which is often used immediately in the next step without extensive purification due to its reactivity.

Amidation Reactions of Pyrimidine-2-sulfonyl Chlorides

The reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine is the quintessential method for forming the sulfonamide bond. Once 4,6-dimethylpyrimidine-2-sulfonyl chloride is prepared, it is reacted with a suitable amine nucleophile. This amidation is typically conducted under basic conditions to neutralize the hydrochloric acid byproduct. acs.orgorgsyn.org

This two-step sequence (oxidative chlorination followed by amidation) is a robust and widely applied strategy for accessing a vast array of sulfonamide derivatives, allowing for structural diversity by varying the amine component in the final step.

Reactions of Sulfinic Acids with Pyrimidine Sulfenamides

An alternative pathway involves the reaction of sulfinic acids with pyrimidine sulfenamides. Research has demonstrated a method for the synthesis of nitrogen-containing heterocyclic thiosulfoesters by reacting 4,6-dimethyl-2-sulfenamide pyrimidine with various aromatic and aliphatic sulfinic acids in an alcohol-aqueous medium. lpnu.ua The requisite 4,6-dimethyl-2-sulfenamide can be synthesized from 4,6-dimethyl-pyrimidine-2-thiol. lpnu.ua

In one study, the interaction between 4,6-dimethyl-2-sulfenamide pyrimidine and benzenesulfinic acid in an ethanol-water mixture at room temperature yielded the corresponding S-(4,6-dimethylpyrimidin-2-yl) benzenethiosulfonate in 76% yield. lpnu.ua However, under different conditions, such as prolonged reaction times in ethanol, the reaction yielded potassium salts of the corresponding sulfinic acids and pyrimidine disulfide, highlighting the sensitivity of the reaction outcome to the specific conditions employed. lpnu.ua

Advanced and Sustainable Synthetic Strategies

In response to the need for greener and more efficient chemical processes, advanced synthetic methodologies have been developed. These include electrochemical and microwave-assisted protocols that offer significant advantages over classical approaches, such as reduced reaction times, milder conditions, and avoidance of hazardous reagents.

Electrochemical Oxidative Coupling in Sulfonamide Synthesis

Electrosynthesis has emerged as a powerful and sustainable tool for constructing complex molecules. One innovative approach enables the direct oxidative coupling of thiols and amines to form sulfonamides, completely driven by electricity without the need for sacrificial reagents or catalysts. acs.orgnih.gov This method is notable for its mild reaction conditions and rapid execution, with some reactions completing in as little as five minutes. nih.govchemistryviews.org

The process involves the anodic oxidation of a thiol to a disulfide intermediate, which then reacts with an amine radical cation to form the sulfonamide. nih.gov The reaction demonstrates a broad substrate scope, tolerating various functional groups on both the thiol and amine partners. acs.orgchemistryviews.orgnih.gov While this method has been demonstrated for a range of aryl and alkyl thiols, its principles are applicable to heterocyclic thiols like 4,6-dimethylpyrimidine-2-thiol, offering a direct and environmentally benign route to the corresponding sulfonamides.

Table 1: Substrate Scope for Electrochemical Sulfonamide Synthesis from Thiols and Amines Data sourced from J. Am. Chem. Soc. 2019, 141(14), 5664-5668. acs.org

| Thiol Substrate | Amine Substrate | Product | Isolated Yield (%) |

|---|---|---|---|

| Thiophenol | Cyclohexylamine | N-Cyclohexylbenzenesulfonamide | 75 |

| 4-Methylbenzenethiol | Cyclohexylamine | N-Cyclohexyl-4-methylbenzenesulfonamide | 85 |

| 4-Methoxybenzenethiol | Pyrrolidine | 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine | 72 |

| 4-Chlorobenzenethiol | Morpholine | 4-((4-Chlorophenyl)sulfonyl)morpholine | 81 |

| 2-Naphthalenethiol | Ammonia | Naphthalene-2-sulfonamide | 51 |

| Thiophenol | Aniline | N-Phenylbenzenesulfonamide | 41 |

Microwave-Assisted Synthetic Protocols for 4,6-Dimethylpyrimidine-2-sulfonamide Analogues

Microwave-assisted organic synthesis has revolutionized the preparation of various heterocyclic compounds by dramatically reducing reaction times and often improving yields. nih.gov This technology has been successfully applied to the synthesis of pyrimidine derivatives and sulfonamides. nih.govrsc.orgrsc.org

One efficient microwave-assisted protocol involves the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines to produce 2-anilinopyrimidines, which are precursors or analogs to the target sulfonamide structures. rsc.org Another approach describes a two-step microwave-assisted process for synthesizing 2-amino-4,6-diarylpyrimidine derivatives. This involves an initial aldol (B89426) condensation to form chalcones, followed by a ring-closing condensation with guanidine (B92328) hydrochloride. rsc.org These methods highlight the utility of microwave irradiation for rapidly assembling libraries of pyrimidine-based compounds. The significant reduction in reaction time from hours or days under conventional heating to mere minutes under microwave conditions makes it a highly attractive strategy for modern synthetic chemistry. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl Dihydrotriazines Data sourced from J. Comb. Chem. 2004, 6(4), 504-8. nih.gov

| Compound | Conventional Method Time (h) | Microwave Method Time (min) | Conventional Yield (%) | Microwave Yield (%) |

|---|---|---|---|---|

| Product 1 | 24 | 35 | 65 | 68 |

| Product 2 | 20 | 35 | 71 | 75 |

| Product 3 | 22 | 35 | 68 | 72 |

| Product 4 | 24 | 35 | 55 | 60 |

| Product 5 | 20 | 35 | 75 | 79 |

Green Chemistry Principles in the Derivatization of this compound

The pursuit of sustainable chemical synthesis has led to the adoption of green chemistry principles in the derivatization of pyrimidine-based compounds. These approaches aim to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. researchgate.netmdpi.com Traditional methods for pyrimidine synthesis often involve hazardous reagents and solvents, generating significant waste. researchgate.net In contrast, modern green strategies focus on creating these valuable molecules through more environmentally benign routes. researchgate.netpowertechjournal.com

Key green chemistry approaches applicable to pyrimidine sulfonamide synthesis include:

Use of Greener Solvents: Water has been successfully employed as a solvent in the synthesis of pyrimidine derivatives, such as in the one-pot, three-component condensation of barbituric acid, thiourea, and aromatic aldehydes using ceric ammonium (B1175870) nitrate (B79036) as a catalyst. researchgate.net

Catalysis: The use of reusable, heterogeneous catalysts is a cornerstone of green synthesis. researchgate.net For instance, magnetic nano Fe3O4 particles have been used as a catalyst in the solvent-free, one-pot synthesis of pyrimidine derivatives. growingscience.com Similarly, iridium-pincer complexes have proven highly efficient in the multicomponent synthesis of pyrimidines from alcohols and amidines. organic-chemistry.orgacs.org

Energy-Efficient Methods: Techniques like microwave and ultrasound-assisted synthesis offer significant advantages, including reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. researchgate.netpowertechjournal.comnih.gov Ultrasound irradiation, for example, has been used for the efficient synthesis of benzo researchgate.netbohrium.comthiazolo[3,2-a]pyrimidine analogues at room temperature. researchgate.net

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and reducing waste. researchgate.netbohrium.com This approach aligns well with green chemistry principles by improving efficiency and reducing the environmental footprint of the synthesis. researchgate.net

The integration of these principles not only leads to more sustainable processes but also opens up new avenues for the creation of diverse pyrimidine sulfonamide libraries.

Chemical Derivatization and Functionalization Strategies

Condensation and Coupling Reactions for Expanding Pyrimidine-Sulfonamide Diversity

Condensation and cross-coupling reactions are powerful tools for the structural diversification of the pyrimidine-sulfonamide core. Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental to building the pyrimidine ring itself and for its subsequent functionalization. acs.org For instance, the condensation of 4,6-dimethylpyrimidine-2-thiol hydrochloride with various sulfonyl chloride derivatives is a key step in producing pyrimidine sulfonothioates. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been effectively used to introduce aryl and other substituents onto the pyrimidine ring. A notable study demonstrated the synthesis of various 4-amino-6-aryl-1-methylpyrimidin-2-one derivatives by reacting a 6-chloropyrimidine precursor with different arylboronic acids using a Pd(PPh3)4 catalyst. nih.gov This method allows for the creation of C-C bonds, significantly expanding the accessible chemical space. nih.gov Similarly, copper-catalyzed coupling reactions provide another versatile route for derivatization. mdpi.comynu.edu.cn

These strategies are crucial for generating libraries of compounds with varied substituents, which is essential for structure-activity relationship studies.

Knoevenagel and Doebner-Miller Reactions in Pyrimidine Chemistry

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.org This reaction has found application in the synthesis of fused pyrimidine systems. A theoretical study of the multicomponent reaction between benzaldehyde, Meldrum's acid, and 6-aminouracil (B15529) to form pyrido[2,3-d]pyrimidines identified the initial step as a Knoevenagel condensation. nih.gov The reaction can proceed either via base catalysis or through the tautomerization of the active methylene compound. nih.gov

The Doebner-Miller reaction is a well-established method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds, often under acidic conditions. wikipedia.orgsynarchive.com While its primary application is in quinoline (B57606) synthesis, the underlying principles of Michael addition and cyclization are relevant to heterocyclic chemistry in general. wikipedia.org The Doebner modification of the Knoevenagel condensation involves using pyridine (B92270) as a solvent, which can also induce decarboxylation when a carboxylic acid group is present. wikipedia.orgorganic-chemistry.org Although direct applications of the Doebner-Miller reaction for the synthesis of the core this compound are not prominently documented, the related Knoevenagel-Doebner reaction is a valuable tool for creating α,β-unsaturated acids from aldehydes, a transformation that can be employed in building precursors for more complex pyrimidine derivatives. nih.govresearchgate.net

Table 1: Knoevenagel Condensation in Fused Pyrimidine Synthesis

| Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|

| Benzaldehyde, Meldrum's acid, 6-aminouracil | Pyrido[2,3-d]pyrimidine | Initial Knoevenagel condensation step | nih.gov |

Multicomponent Reaction Approaches for Complex Structures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single, atom-economical step. researchgate.net They are particularly attractive for building diverse libraries of compounds for drug discovery. acs.org Several MCRs have been developed for the synthesis of pyrimidine and pyrimidine-sulfonamide derivatives.

One innovative approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, making it a sustainable method. organic-chemistry.orgbohrium.com This protocol allows for the regioselective synthesis of highly substituted and unsymmetrical pyrimidines with yields reaching up to 93%. organic-chemistry.orgacs.orgnih.gov

Furthermore, copper-catalyzed tandem MCRs have been developed to synthesize sulfonamide pyrimidine derivatives directly. One such reaction involves the combination of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, a sulfonyl azide, and a terminal alkyne, proceeding via a [4+2] cycloaddition to yield the desired pyrimidines in high yields. mdpi.com One-pot tandem reactions are also reported for synthesizing pyrimidine-sulfonate derivatives. ynu.edu.cn The power of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials, making them a cornerstone of modern synthetic chemistry for scaffolds like this compound. researchgate.netmdpi.com

Table 2: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Catalyst/Conditions | Reactants | Product | Key Advantage | Reference(s) |

|---|---|---|---|---|

| PN5P-Ir-pincer complex | Amidine, Alcohols | Substituted Pyrimidines | High regioselectivity, sustainable | nih.gov, organic-chemistry.org, acs.org, bohrium.com |

| Copper-catalyzed | Trichloroacetonitrile, Guanidine, Sulfonyl azide, Alkyne | Sulfonamide Pyrimidines | High yield, tandem reaction | mdpi.com |

Functionalization of the Sulfur Moiety, Including Sulfoxidation

The sulfur atom in the sulfonamide group and its precursors offers a prime site for functionalization, allowing for significant modulation of the molecule's properties. A key strategy involves the sulfoxidation of pyrimidine thio-derivatives.

In a targeted study, 4,6-dimethylpyrimidine-2-thiol hydrochloride served as the starting material. researchgate.netnih.gov It was first condensed with benzoyl chloride derivatives to yield pyrimidine benzothioates or with sulfonyl chloride derivatives to produce pyrimidine sulfonothioates. researchgate.netnih.gov Subsequent sulfoxidation of these intermediates using an oxidizing agent like hydrogen peroxide in glacial acetic acid led to the formation of two different classes of compounds: pyrimidine sulfonyl methanone (B1245722) derivatives and sulfonyl sulfonyl pyrimidines. researchgate.netnih.gov This two-step process demonstrates a versatile method for converting a thiol group into more highly oxidized sulfur functionalities.

The direct oxidative coupling of thiols and amines is another powerful method for forming sulfonamides, streamlining the synthetic process by avoiding pre-functionalization steps. nih.gov The mechanism can involve the initial formation of a disulfide, which is then further oxidized and reacts with an amine to yield the final sulfonamide. nih.gov More advanced methods can also be used to create aza-analogues of sulfones and sulfonamides, such as sulfoximines and sulfonimidamides, which introduce an additional vector for substitution at the sulfur stereocenter. mdpi.com

Table 3: Sulfoxidation of 4,6-Dimethylpyrimidine-2-thiol Derivatives

| Starting Material | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Pyrimidine benzothioates | H₂O₂, Glacial Acetic Acid | Pyrimidine sulfonyl methanones | researchgate.net, nih.gov |

Biological Activities and Pharmacological Potential of 4,6 Dimethylpyrimidine 2 Sulfonamide Derivatives

Antimicrobial Efficacy

The urgent need for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens has spurred research into new chemical scaffolds. Pyrimidine-sulfonamide hybrids have emerged as a promising area of investigation due to their broad-spectrum antimicrobial activities.

Antibacterial Activity Profile Against Diverse Pathogens, Including Methicillin-Resistant Staphylococcus aureus (MRSA)

Derivatives of 4,6-dimethylpyrimidine-2-sulfonamide have shown considerable promise as antibacterial agents against a range of pathogenic bacteria. Notably, these compounds have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. jocpr.comnih.gov

Recent studies have focused on the synthesis of novel pyrimidine (B1678525) derivatives and their subsequent evaluation for antibacterial properties. For instance, a series of newly synthesized pyrimidine derivatives exhibited significant inhibitory effects against both MRSA and Escherichia coli strains. nih.gov Another study reported the synthesis of pyrimidine derivatives with potent antibacterial activity against Bacillus cereus and Staphylococcus aureus. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as dihydrofolate reductase. nih.gov

The antibacterial efficacy of these compounds is often influenced by the nature of the substituents on the pyrimidine or sulfonamide moiety. For example, the introduction of electron-withdrawing groups like halogens, nitrile, and nitro groups on the pyrimidine ring has been shown to enhance antimicrobial potency. nih.gov Conversely, electron-donating substituents tend to decrease activity. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine-Sulfonamide Derivatives

| Compound/Derivative | Target Pathogen(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Phenyltriazole-sulfonamide conjugates | Methicillin-resistant Staphylococcus aureus (MRSA) | These compounds target both penicillin-binding protein 2a (PBP2a) and dihydropteroate (B1496061) synthase (DHPS), offering a dual-target approach to combat MRSA. | nih.gov |

| Thienopyrimidine-sulfonamide hybrid (12ii) | Staphylococcus aureus, Escherichia coli | Demonstrated the best antibacterial activity among the tested hybrids, consistent with molecular docking results. | nih.gov |

| Pyrimidine sulfonamide derivatives | Mycobacterium tuberculosis | Showed strong binding affinities to MtbPtpB, suggesting potential as anti-tuberculosis agents. | nih.gov |

| Sulfonamide derivatives (1a-d) | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited bacteriostatic activity with MIC values ranging from 64 to 512 μg/ml. | jocpr.com |

| Pyrimidine sulfonate esters (A5, A31, A33) | Xanthomonas oryzae pv. oryzae | Showed strong antibacterial activity with low EC50 values. | nih.gov |

Antifungal Properties of Pyrimidine-Sulfonamide Conjugates

In addition to their antibacterial effects, pyrimidine-sulfonamide conjugates have also demonstrated significant antifungal properties. These compounds have been investigated for their ability to inhibit the growth of various fungal pathogens, including species of Candida and plant pathogenic fungi. mdpi.commdpi.comresearchgate.net

The antifungal mechanism of some of these derivatives is believed to involve the inhibition of key fungal enzymes, such as squalene (B77637) epoxidase, which is crucial for fungal cell membrane synthesis. nih.govmdpi.comresearchgate.net For example, a thienopyrimidine-sulfonamide hybrid, compound 8iii, displayed the best antifungal activity against Candida species among the tested compounds. nih.gov Another study highlighted that the incorporation of sulfamethoxazole (B1682508) into a thieno[2,3-d]pyrimidine (B153573) nucleus resulted in a compound with notable antifungal activity against Candida albicans and Candida parapsilosis. mdpi.com

Research has also explored the antifungal potential of pyrimidine derivatives containing an amide moiety. In one study, a series of these compounds were synthesized and tested against various plant pathogenic fungi. frontiersin.orgbohrium.com Compound 5o, in particular, exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value that was superior to the commercial fungicide Pyrimethanil. frontiersin.orgbohrium.com

Antiviral Applications and Mechanisms, Including SARS-CoV Main Protease Inhibition

The antiviral potential of this compound derivatives has been an active area of research. These compounds have been investigated for their activity against a variety of viruses, including influenza viruses and coronaviruses. nih.govnih.gov

One of the key targets for antiviral drug development against SARS-CoV-2 is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govmdpi.comresearchgate.net Inhibition of Mpro can effectively block the viral life cycle. nih.govmdpi.com Several studies have explored the potential of pyrimidine-sulfonamide derivatives as Mpro inhibitors. nih.gov While some research has focused on repurposed drugs, there is a continuous effort to discover novel inhibitors.

Derivatives of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide have been tested for their antiviral activity against influenza A (H1N1, H3N2, and H5N1) and B viruses. nih.gov Several of these compounds demonstrated inhibitory effects at micromolar concentrations. nih.gov Time-of-addition studies suggested that these compounds act at an early stage of the viral replication cycle, likely interfering with virus adsorption or penetration. nih.gov

Anticancer and Antitumor Effects

The structural scaffold of pyrimidine-sulfonamide has proven to be a valuable framework for the development of novel anticancer agents. tandfonline.comresearchgate.netjocpr.com These hybrids can target various pathways involved in cancer cell proliferation and survival. tandfonline.comnih.gov

Cytotoxic and Anti-proliferative Activity Against Malignant Cell Lines

A significant body of research has demonstrated the cytotoxic and anti-proliferative effects of this compound derivatives against a variety of human cancer cell lines. jocpr.comnih.gov These compounds have shown efficacy against cancers of the breast, colon, lung, and liver, among others. nih.govnih.gov

For instance, a series of pyrimidine sulfonamide (PS) derivatives were synthesized and evaluated for their in vitro cytotoxicity against four human cancer cell lines: HeLa, HCT-116, A-549, and HepG2. nih.gov One compound, PS14, exhibited antiproliferative activity comparable to the anticancer drug 5-fluorouracil. nih.gov Another study reported that pyrimidine–sulfonamide hybrids 3a and 3b showed promising antiproliferative activity against HCT-116 colon cancer cells, with low cytotoxicity toward normal cells. nih.gov

The antiproliferative activity of these compounds is often linked to their ability to inhibit key cellular targets. For example, some pyrimidine-sulfonamide hybrids have been identified as inhibitors of phosphoinositide 3-kinase (PI3Kα), a critical enzyme in cell signaling pathways that promote cancer growth. nih.govnih.gov

Table 2: Cytotoxic Activity of Selected Pyrimidine-Sulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Values | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyrimidine–sulfonamide hybrid 9a | HCT-116 (colon) | 9.64 μM | Showed promising antiproliferative activity. | nih.gov |

| Pyrimidine–sulfonamide hybrid 9b | HT-29 (colon) | 9.95 μM | Possessed considerable antiproliferative activity. | nih.gov |

| Pyrimidine–sulfonamide hybrid 3a | HCT-116 (colon) | 5.66 μM | Exhibited promising antiproliferative activity and low cytotoxicity to normal cells. | nih.gov |

| Pyrimidine–sulfonamide hybrid 3b | HCT-116 (colon) | 9.59 μM | Exhibited promising antiproliferative activity and low cytotoxicity to normal cells. | nih.gov |

| Pyrimidine sulfonamide derivative PS14 | HeLa, HCT-116, A-549, HepG2 | 15.13 ± 2.20 μM (HeLa), 19.87 ± 2.01 μM (HCT-116), 12.64 ± 3.22 μM (A-549), 22.20 ± 1.34 μM (HepG2) | Antiproliferative activity was close to that of 5-fluorouracil. | nih.gov |

| Pyrimidine derivative 4b | SW480 (colon) | 11.08 µM | Exhibited the highest cytotoxic activity among the tested compounds. | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives 6b, 6e, 8d | MCF-7 (breast), PC-3 (prostate), A-549 (lung) | Not specified | Showed potent cytotoxic activity compared to doxorubicin. | nih.gov |

| Pyrimidine derivative 4 | MCF-7 (breast) | 0.57 μM (48h) | Potent PIM-1 kinase inhibition. | rsc.org |

| Sulfonamide-based metformin (B114582) analogue (Compound 2) | MCF-7 (breast) | 114.0 μmol/L | Most active molecule among the synthesized analogues. | nih.gov |

Induction of Apoptosis in Cancer Cells by Pyrimidine Derivatives

A key mechanism through which pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govrsc.org This process is a critical component of normal development and tissue homeostasis, and its dysregulation is a hallmark of cancer.

Several studies have shown that this compound derivatives can trigger apoptosis in various cancer cell lines. nih.govnih.govnih.gov For example, a pyrimidine–sulfonamide hybrid (hybrid 13) was found to induce apoptosis in HCT-15, DU-145, and HT-29 cancer cells through the generation of reactive oxygen species (ROS) and alteration of the mitochondrial membrane potential. nih.gov Similarly, another hybrid (hybrid 3a) was shown to induce apoptosis in HCT-116 cancer cells. nih.gov

The apoptotic process induced by these compounds often involves the modulation of key regulatory proteins. For instance, some pyrimidine derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.govnih.gov Furthermore, some derivatives can cause cell cycle arrest at different phases, such as the G2/M or S phase, thereby inhibiting cell proliferation. nih.govnih.govnih.gov

Anti-inflammatory and Analgesic Properties

The pyrimidine nucleus is a constituent of various molecules with significant biological activities. When integrated with a sulfonamide group, the resulting derivatives have been a subject of interest in the search for new anti-inflammatory and analgesic agents. Research in this area has led to the synthesis and evaluation of numerous pyrimidine-based compounds, some of which have demonstrated considerable efficacy in preclinical models.

A novel series of dihydropyrimidine/sulfonamide hybrids were developed and assessed for their anti-inflammatory properties as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). nih.gov In vitro assays identified several compounds as potent dual inhibitors. For instance, compound 3j emerged as the most effective, with IC50 values of 0.92 µM and 1.98 µM against mPGES-1 and 5-LOX, respectively. nih.gov In vivo studies on carrageenan-induced paw edema in rats showed that compounds 3e and 3j had anti-inflammatory effects comparable to celecoxib (B62257) after one hour, and superior effects after three and five hours. nih.gov

Another study focused on the synthesis of various mono, bi, and tricyclic pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. researchgate.net In the carrageenan-induced paw edema assay, compounds 1 , 3 , and 5b showed good anti-inflammatory activity. researchgate.net The analgesic potential was evaluated using the phenylquinone writhing assay, where compounds 5a , 5b , and 8b demonstrated significant analgesic effects. researchgate.net

Furthermore, a series of purine-2,6-dione (B11924001) derivatives, which share heterocyclic structural similarities, were investigated for their analgesic and anti-inflammatory activities through the dual antagonism of TRPA1 channels and inhibition of phosphodiesterases (PDE) 4/7. nih.gov In the formalin test, compounds 17 , 31 , and 36 showed significant analgesic effects. nih.gov These compounds also exhibited anti-inflammatory properties in the carrageenan-induced edema model. nih.gov

The table below summarizes the anti-inflammatory and analgesic activities of selected pyrimidine derivatives from various studies.

| Compound | Type of Assay | Results | Reference |

| 3j (dihydropyrimidine/sulfonamide hybrid) | mPGES-1 Inhibition | IC50: 0.92 µM | nih.gov |

| 3j (dihydropyrimidine/sulfonamide hybrid) | 5-LOX Inhibition | IC50: 1.98 µM | nih.gov |

| 3e (dihydropyrimidine/sulfonamide hybrid) | Carrageenan-induced paw edema (in vivo) | Edema Inhibition % at 5h: 71% | nih.gov |

| 3j (dihydropyrimidine/sulfonamide hybrid) | Carrageenan-induced paw edema (in vivo) | Edema Inhibition % at 5h: 68% | nih.gov |

| 1 (monocyclic pyrimidine derivative) | Carrageenan-induced paw edema (in vivo) | Anti-inflammatory activity: 27.9% | researchgate.net |

| 3 (monocyclic pyrimidine derivative) | Carrageenan-induced paw edema (in vivo) | Anti-inflammatory activity: 34.5% | researchgate.net |

| 5b (bicyclic pyrimidine derivative) | Carrageenan-induced paw edema (in vivo) | Anti-inflammatory activity: 34.3% | researchgate.net |

| 5a (bicyclic pyrimidine derivative) | Phenylquinone writhing assay (analgesic) | Analgesic activity: 50% | researchgate.net |

| 5b (bicyclic pyrimidine derivative) | Phenylquinone writhing assay (analgesic) | Analgesic activity: 70% | researchgate.net |

| 8b (tricyclic pyrimidine derivative) | Phenylquinone writhing assay (analgesic) | Analgesic activity: 50% | researchgate.net |

| 17 (purine-2,6-dione derivative) | Formalin test (analgesic, late phase) | 70.3% inhibition | nih.gov |

| 31 (purine-2,6-dione derivative) | Formalin test (analgesic, late phase) | 67.5% inhibition | nih.gov |

| 36 (purine-2,6-dione derivative) | Formalin test (analgesic, late phase) | 71.4% inhibition | nih.gov |

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, there is a continuous search for novel antioxidant compounds. Pyrimidine derivatives, particularly those incorporating sulfonamide or thioether moieties, have been investigated for their potential to mitigate oxidative stress.

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.netmedcraveonline.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. medcraveonline.com

A study on novel 2-thiouracil-5-sulfonamide derivatives reported significant antioxidant potential. researchgate.net The thiazole (B1198619) 2-thiouracils (9a–d ) and 2-thiouracil (B1096) thiosemicarbazones (5a–d ) demonstrated potent antioxidant activities in the DPPH assay. researchgate.net Another investigation into pyrazole-based sulfonamide derivatives found that compounds 4b , 4d , and 4e exhibited notable antioxidant activities. nih.gov

Furthermore, a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides were synthesized and evaluated for their antioxidant properties using the DPPH radical scavenging method. nih.gov Among the synthesized compounds, 4h and 4o showed good antioxidant activity. nih.gov

The antioxidant activities of some representative pyrimidine derivatives are presented in the table below.

| Compound | Type of Assay | Results (IC50 or % Scavenging) | Reference |

| 9a-d (thiazole 2-thiouracils) | DPPH Radical Scavenging | Potent activity | researchgate.net |

| 5a-d (2-thiouracil thiosemicarbazones) | DPPH Radical Scavenging | Potent activity | researchgate.net |

| 4b (pyrazole-based sulfonamide) | DPPH Radical Scavenging | Significant activity | nih.gov |

| 4d (pyrazole-based sulfonamide) | DPPH Radical Scavenging | Significant activity | nih.gov |

| 4e (pyrazole-based sulfonamide) | DPPH Radical Scavenging | Significant activity | nih.gov |

| 4h (2-pyrimidinylthio acetamide) | DPPH Radical Scavenging | Good activity | nih.gov |

| 4o (2-pyrimidinylthio acetamide) | DPPH Radical Scavenging | Good activity | nih.gov |

| 11 (spiro pyrrolo[3,4-d]pyrimidine) | DPPH Radical Scavenging | IC50: 33.0 µg/mL | researchgate.net |

| 6 (spiro pyrrolo[3,4-d]pyrimidine) | DPPH Radical Scavenging | IC50: 94.04 µg/mL | researchgate.net |

Other Investigated Biological Applications

The pyrimidine ring is a key structural feature in several classes of herbicides. Sulfonylurea herbicides, for example, often incorporate a pyrimidine or triazine heterocycle. These herbicides act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. nih.gov

In an effort to develop new herbicides with improved properties, a series of pyrimidine- and triazine-based diethylamino-substituted chlorsulfuron (B1668881) derivatives were synthesized and evaluated. nih.govnih.gov The results indicated that 4,6-disubstituted pyrimidine derivatives maintained high herbicidal activity. nih.govnih.gov Another study focused on novel ureidopyrimidine compounds containing sulfonamide fragments. nih.gov Compound 15c from this series demonstrated a 95% control rate against broadleaf weeds at a low application rate. nih.gov

The herbicidal activity of selected pyrimidine-substituted compounds is detailed in the table below.

| Compound/Derivative Class | Target Weeds | Activity/Efficacy | Reference |

| 4,6-disubstituted pyrimidine chlorsulfuron derivatives | General | Maintained high herbicidal activity | nih.govnih.gov |

| 15c (ureidopyrimidine sulfonamide) | Zinnia elegans, Abutilon theophrasti | 95% control at 9.375 g a.i./ha | nih.gov |

| 2'-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]-1,1-difluoro-6'-(methoxymethyl)methanesulfonanilide | Grass, sedge, and broadleaf weeds | Excellent pre-emergence activity | thepharmajournal.com |

| Phenylpyrimidine-5-carboxylate derivatives | Raphanus sativus | Noticeable pre-emergent herbicidal activities | indexcopernicus.com |

Derivatives of pyrimidine have also been explored for their potential to regulate plant growth. Phytohormones like auxins and cytokinins are crucial for plant development, and synthetic compounds that mimic their effects are of great interest in agriculture. crimsonpublishers.com

A study on new synthetic thioxopyrimidine derivatives investigated their effects on the growth of wheat. Several of these compounds, when applied at low concentrations, exhibited significant auxin-like and cytokinin-like activities, promoting the growth of both shoots and roots. Specifically, thioxopyrimidine derivatives 2, 3, 5, 8, 9, 10, and 11 showed the highest plant growth regulatory activity.

Another investigation focused on the synthesis of 4,6-dimethylpyrimidine (B31164) 2-thiosubstituted derivatives and their preliminary biological evaluation for plant growth-stimulating activity. The study revealed that these compounds exhibited pronounced growth-stimulating properties, a novel finding for this class of heterosystems.

The effects of various thioxopyrimidine derivatives on wheat growth are summarized in the table below.

| Compound/Derivative Class | Plant | Effect | Reference |

| Thioxopyrimidine derivatives (2, 3, 5, 8, 9, 10, 11) | Wheat | Highest plant growth regulatory activity, similar or higher than auxin NAA and cytokinin Kinetin. | |

| Thioxopyrimidine derivatives | Wheat | Increased content of photosynthetic pigments (chlorophylls and carotenoids). | |

| 4,6-dimethylpyrimidine 2-thiosubstituted derivatives | General | Pronounced plant growth-stimulating activity. | crimsonpublishers.com |

| Thioxopyrimidine derivatives | Barley | Increased morphometric and biochemical parameters (shoot/root length, biomass, photosynthetic pigments). | researchgate.net |

Structure Activity Relationship Sar and Rational Ligand Design of 4,6 Dimethylpyrimidine 2 Sulfonamide Scaffolds

Impact of Pyrimidine (B1678525) and Sulfonamide Moieties on Biological Activity

The combination of pyrimidine and sulfonamide groups into a single molecular framework has been a successful strategy in the development of a variety of therapeutic agents. jocpr.comnih.gov The pyrimidine ring, a fundamental component of nucleobases, provides a versatile scaffold that can be readily modified to interact with various biological targets. nih.gov Its nitrogen atoms can participate in hydrogen bonding, a crucial interaction for molecular recognition within biological systems. researchgate.net The sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antibacterial, anticancer, and diuretic properties. ijper.orgscispace.com This group can also engage in hydrogen bonding and can influence the physicochemical properties of the molecule, such as solubility and plasma protein binding.

The synergistic effect of these two moieties is evident in their wide range of pharmacological applications. For instance, pyrimidine-sulfonamide hybrids have been investigated as potent anticancer agents, with some demonstrating significant inhibitory activity against various cancer cell lines. jocpr.comnih.gov The rationale behind this hybridization is to create molecules that can interact with multiple biological targets or possess enhanced affinity for a specific target. omicsonline.org

Correlation Between Substituent Patterns and Pharmacological Profiles

The pharmacological profile of 4,6-dimethylpyrimidine-2-sulfonamide derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the sulfonamide moieties. Research has consistently shown that the introduction of different functional groups can significantly modulate the biological activity of the parent compound.

For example, in the context of antimicrobial activity, the presence of electron-withdrawing groups, such as halogens or nitro groups, on the pyrimidine ring has been shown to enhance potency. mdpi.com Conversely, the introduction of electron-donating groups tends to decrease antimicrobial activity. mdpi.com This suggests that the electronic properties of the pyrimidine ring play a critical role in the interaction with microbial targets.

In the realm of anticancer activity, the substitution pattern on the sulfonamide nitrogen and the pyrimidine ring can drastically alter the cytotoxic effects. Studies on various pyrimidine sulfonamide derivatives have revealed that certain substituents on the phenyl ring of the sulfonamide can lead to potent inhibition of cancer cell growth. For instance, some derivatives have shown significant activity against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). jocpr.com The specific substitutions that lead to enhanced activity vary depending on the target and the cancer cell line. For example, in a series of pyrimidine sulfonamide derivatives, a compound with a cyclopentyl group at the C-4 position of the pyrimidine moiety showed favorable anticancer activity. nih.gov

The following table summarizes the anticancer activity of selected pyrimidine sulfonamide derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) |

| PS14 | Varies | HeLa | 15.13 ± 2.20 |

| HCT-116 | 19.87 ± 2.01 | ||

| A-549 | 12.64 ± 3.22 | ||

| HepG2 | 22.20 ± 1.34 | ||

| Hybrid 3a | Varies | HCT-116 | 5.66 |

| Hybrid 3b | Varies | HCT-116 | 9.59 |

| Hybrid 9a | Cyclopentyl at C-4 of pyrimidine | HCT-116 | 9.64 |

| Hybrid 9b | Varies | HT-29 | 9.95 |

| Compound 10 | Fluoro-thiourea derivative | MOLT-3 | 1.20 |

| Compound 13 | Fluoro-thiourea derivative | HuCCA-1 | 14.47 |

| Compound 14 | Fluoro-thiourea derivative | HepG2 | 1.50 - 16.67 |

| A549 | 1.50 - 16.67 | ||

| MDA-MB-231 | 1.50 - 16.67 | ||

| Compound 22 | Fluoro-thiourea derivative | T47D | 7.10 |

Data sourced from multiple studies. nih.gov

Strategies for Optimizing Therapeutic Efficacy and Reducing Adverse Effects

The optimization of the therapeutic efficacy of this compound scaffolds involves a multi-pronged approach that leverages rational drug design principles. A key strategy is the use of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, to predict how modifications to the chemical structure will affect biological activity.

QSAR models can identify key molecular descriptors that correlate with the desired pharmacological effect, guiding the synthesis of more potent and selective compounds. Molecular docking studies provide insights into the binding modes of these compounds with their biological targets, allowing for the design of derivatives with improved affinity and specificity. For instance, by understanding the interactions between a pyrimidine sulfonamide derivative and the active site of an enzyme, medicinal chemists can introduce substituents that enhance these interactions, leading to increased potency.

Another important strategy is the modification of the physicochemical properties of the compounds to improve their pharmacokinetic profiles. This can include altering lipophilicity to enhance absorption and distribution, or modifying metabolic stability to prolong the duration of action. For example, the introduction of a trifluoromethyl group can increase lipophilicity and metabolic stability.

Furthermore, the hybridization of the pyrimidine sulfonamide scaffold with other pharmacophores is a promising approach to develop multi-target agents or to enhance the activity against a specific target. omicsonline.org This strategy aims to combine the beneficial properties of different molecular fragments into a single molecule.

Influence of Substituent Nature on Molecular Recognition and Target Binding

The nature of the substituents on the this compound scaffold plays a pivotal role in molecular recognition and target binding. The electronic and steric properties of these substituents dictate the types of interactions the molecule can form with its biological target.

Hydrogen bonding is a critical interaction in many biological systems, and the sulfonamide and pyrimidine moieties provide multiple hydrogen bond donors and acceptors. Substituents can influence the strength and geometry of these hydrogen bonds, thereby affecting binding affinity. For example, the sulfonamide NH group has been identified as a key driver of potency in some covalent inhibitors, potentially by forming a hydrogen bond with the target protein. researchgate.net

Van der Waals interactions and hydrophobic contacts are also crucial for target binding. The introduction of bulky or lipophilic substituents can enhance these interactions, leading to increased potency. However, the size and shape of the substituent must be complementary to the binding pocket of the target protein. Molecular docking studies are invaluable in visualizing these interactions and guiding the selection of appropriate substituents.

The electronic nature of the substituents can also influence target binding by modulating the charge distribution within the molecule. Electron-withdrawing groups can alter the electrostatic potential of the pyrimidine ring, which can be important for interactions with charged residues in the binding site. mdpi.com

Stereochemical and Conformational Determinants of Biological Functionality

The three-dimensional arrangement of atoms in a molecule, its stereochemistry and conformation, is a critical determinant of its biological activity. While specific studies on the stereochemical and conformational determinants of this compound are not extensively available in the reviewed literature, general principles of medicinal chemistry provide a framework for understanding their potential importance.

Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on pharmacological activity. If a derivative of this compound contains a chiral center, its enantiomers may exhibit different potencies and even different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond, is another stereochemical feature that can influence biological activity. In molecules with bulky substituents, rotation around the bond connecting the pyrimidine ring to the sulfonamide group, or around bonds within the sulfonamide substituent, could be hindered, leading to stable or slowly interconverting atropisomers. These different atropisomers can have distinct three-dimensional shapes and may bind to their targets with varying affinities.

Computational and Theoretical Investigations of 4,6 Dimethylpyrimidine 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. They allow for the detailed examination of a molecule's electronic properties and the prediction of its behavior, offering a theoretical lens to complement experimental data.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. For 4,6-Dimethylpyrimidine-2-sulfonamide, DFT calculations, typically employing a functional such as B3LYP combined with a basis set like 6-31+G(d,p), are used to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process minimizes the energy of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The optimized structure is confirmed as a true energy minimum by performing vibrational frequency calculations, ensuring no imaginary frequencies are present. nih.gov These geometric parameters are crucial for understanding the molecule's spatial configuration and steric properties, which in turn influence its reactivity and ability to interact with biological targets. nih.gov For instance, the planarity of the pyrimidine (B1678525) ring and the orientation of the sulfonamide group are key determinants of its interaction profile. nih.gov

Prediction of Spectroscopic Properties through TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. mdpi.com This method is particularly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds. biochempress.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). mdpi.comrsc.org

For this compound, TD-DFT calculations can predict the primary electronic transitions, such as π → π* and n → π* transitions. These transitions typically originate from the pyrimidine ring and the sulfonamide group, which act as the molecule's chromophores. rsc.org The results, often calculated with the inclusion of a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions, provide a theoretical spectrum that can be compared with experimental data to confirm the compound's structure and electronic properties. nih.gov

Analysis of Quantum Chemical Descriptors

From the electronic structure calculated by DFT, a range of quantum chemical descriptors can be derived. These descriptors quantify the reactivity and stability of a molecule. researchgate.net The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are among the most important. A large HOMO-LUMO energy gap (ΔE) suggests high kinetic stability and low chemical reactivity, as it indicates that more energy is required to excite an electron to a higher energy state. researchgate.netnih.gov

Table 1: Computed Quantum Chemical Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₉N₃O₂S | Defines the elemental composition. |

| Molecular Weight | 187.22 g/mol | Mass of one mole of the compound. nih.gov |

| XLogP3-AA | -0.1 | A measure of lipophilicity. nih.gov |

| Hydrogen Bond Donor Count | 1 | Number of hydrogen atoms that can be donated in H-bonds. nih.gov |

| Hydrogen Bond Acceptor Count | 5 | Number of atoms that can accept hydrogen atoms in H-bonds. nih.gov |

| Rotatable Bond Count | 2 | Indicates molecular flexibility. nih.gov |

| HOMO-LUMO Gap (ΔE) | High (predicted) | Suggests high kinetic stability and low reactivity. researchgate.net |

| Chemical Hardness (η) | High (predicted) | Correlates with stability and resistance to deformation of the electron cloud. nih.gov |

Note: Predicted values are based on general principles for stable organic molecules as specific calculated values for this compound are not available in the cited literature.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for understanding and predicting how a potential drug molecule interacts with its biological target.

Elucidation of Ligand-Target Binding Interactions and Affinities

For sulfonamide-based compounds like this compound, a common and well-studied target is the enzyme family of carbonic anhydrases (CAs). mdpi.com Molecular docking simulations are used to place the sulfonamide into the active site of a CA isozyme (e.g., hCA II, IX, or XII) to predict its binding mode. nih.govmdpi.com

The primary binding interaction for sulfonamides involves the deprotonated sulfonamide group (SO₂NH⁻) forming a coordinate bond with the catalytic zinc ion (Zn²⁺) located deep within the active site. mdpi.com This interaction is critical for inhibitory activity. Additional stability is gained through a network of hydrogen bonds and van der Waals interactions between the ligand and the protein. The pyrimidine ring and its dimethyl substituents would be expected to form hydrophobic and van der Waals contacts with nonpolar residues in the active site pocket. nih.gov The strength of these interactions is quantified by a docking score, often expressed as binding free energy (e.g., in kcal/mol), which estimates the binding affinity. nih.gov

Identification of Critical Binding Site Residues

Docking studies not only predict the binding pose but also identify the specific amino acid residues that form the binding site and are crucial for the ligand's affinity and selectivity. nih.gov For sulfonamide inhibitors of carbonic anhydrase, a highly conserved set of interactions is typically observed.

The sulfonamide's oxygen atoms often form hydrogen bonds with the backbone amide of a key threonine residue (Thr199 in hCA II). nih.gov The aromatic portion of the inhibitor, in this case, the 4,6-dimethylpyrimidine (B31164) ring, settles into a hydrophobic pocket lined with residues such as Val121, Phe131, Val143, and Leu198. nih.gov Other nearby polar residues, like Gln92, can also contribute to the binding network. nih.gov Identifying these specific ligand-residue interactions is essential for rational drug design, as it allows for modifications to the ligand structure to improve potency and selectivity for a desired target isozyme. mdpi.com

Table 2: Key Interacting Residues for Sulfonamides in the Carbonic Anhydrase II Active Site

| Residue | Interaction Type | Role in Binding |

|---|---|---|

| His94, His96, His119 | Coordination | Coordinate with the active site Zn²⁺ ion. |

| Zn²⁺ | Coordination | Forms a direct bond with the inhibitor's sulfonamide group. mdpi.com |

| Thr199 | Hydrogen Bond | The backbone NH group often donates a hydrogen bond to a sulfonamide oxygen. nih.gov |

| Gln92 | Hydrogen Bond / van der Waals | Contributes to positioning the inhibitor within the active site. nih.gov |

| Val121, Phe131, Leu198 | van der Waals / Hydrophobic | Form a hydrophobic pocket that accommodates the aromatic/pyrimidine ring. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. dovepress.com This technique has become essential in drug discovery for studying how a ligand, such as a pyrimidine sulfonamide derivative, interacts with its biological target, like a protein or nucleic acid. dovepress.comnih.gov

MD simulations are employed to explore the conformational dynamics and stability of complexes formed between pyrimidine derivatives and their biological targets. dovepress.com These simulations can reveal how the ligand and target adapt to each other upon binding, a process that often involves structural rearrangements in both molecules. dovepress.com For instance, when studying the interaction of pyrimidine-based inhibitors with enzymes, MD simulations can show conformational changes in specific regions, such as loops within the protein's active site, which are crucial for inhibitor binding and selectivity. researchgate.net

The stability of these molecular complexes is critical for their biological function. Simulations can track the formation and duration of intermolecular interactions, such as hydrogen bonds, which are key to maintaining the stability of the ligand-target complex. A stable complex, characterized by minimal structural deviation and persistent intermolecular contacts throughout the simulation, suggests a strong and potentially effective binding interaction. nih.gov The study of these dynamic interactions provides insights into the mechanism of action and can guide the design of more potent and selective inhibitors.

To extract meaningful information from the vast amount of data generated by MD simulations, several advanced analytical techniques are used. Each provides a different perspective on the behavior of the molecular system.

Root-Mean-Square Deviation (RMSD): This is a fundamental measure used to assess the structural stability of a molecule or complex over the course of a simulation. nih.gov It calculates the average distance between the atoms of the simulated structure and a reference structure (usually the initial one). A low and stable RMSD value over time indicates that the complex has reached equilibrium and is structurally stable, whereas large fluctuations can signify instability or significant conformational changes. nih.govnih.gov

Principal Component Analysis (PCA): PCA is a statistical method used to identify the dominant, large-scale collective motions of a molecule from a complex MD trajectory. nih.govresearchgate.net It reduces the dimensionality of the data, allowing the major conformational changes to be visualized and understood more easily. This can reveal the essential dynamics of a protein upon ligand binding. researchgate.net

Dynamic Cross-Correlation Matrix (DCCM): DCCM analysis is used to investigate the correlated motions between different parts of a protein. researchgate.net It generates a map where positive correlations (colored cyan) indicate regions moving in the same direction, while negative correlations (colored red) show regions moving in opposite directions. researchgate.net This helps in understanding the long-range communication within a protein, which is often essential for its function and regulation.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): The MM/PBSA method is a popular technique for estimating the free energy of binding between a ligand and its receptor. inrs.ca It calculates the binding energy by combining the molecular mechanics energy of the complex with solvation free energies. This approach is widely used to rank potential drug candidates and understand the energetic contributions (e.g., van der Waals, electrostatic) that drive the binding process. inrs.ca

Free Energy Landscape (FEL): An FEL is a plot that maps the conformational space of a molecule as a function of its free energy. By analyzing the simulation trajectory, an FEL can identify the most stable conformational states (low-energy basins) and the transition pathways between them. This provides a comprehensive view of the molecule's dynamic behavior and functional mechanisms.

Table 1: Summary of Advanced Analytical Techniques in MD Simulations

| Technique | Purpose | Insights Gained |

| RMSD | Measures overall structural stability and convergence of the simulation. nih.gov | Indicates if the protein-ligand complex is stable over time. nih.gov |

| RMSF | Identifies flexibility of individual residues or parts of the structure. mdpi.com | Highlights flexible regions like loops that may be involved in binding. researchgate.net |

| PCA | Characterizes large-scale collective motions of the system. researchgate.net | Reveals dominant conformational changes related to biological function. |

| DCCM | Analyzes correlated movements between different protein residues. researchgate.net | Shows how different parts of the protein communicate with each other. |

| MM/PBSA | Estimates the binding free energy of a ligand to its target. inrs.ca | Helps predict the binding affinity and ranks different potential inhibitors. |

| FEL | Maps the stable conformational states and transition pathways. | Provides a global view of the molecule's energy landscape and dynamics. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govannamalaiuniversity.ac.in For derivatives of this compound, QSAR is a valuable tool for predicting the activity of new, unsynthesized compounds, thereby guiding drug design and optimization efforts. nih.govnih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values). medwinpublishers.com For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, electronic, and steric properties. nih.govscielo.br

Several statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity. annamalaiuniversity.ac.innih.gov Common methods include:

Multiple Linear Regression (MLR): This is one of the most widely used methods that generates a simple, easily interpretable linear equation. nih.govnih.gov

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can often capture more intricate relationships between structure and activity, potentially leading to higher predictive accuracy compared to MLR. nih.gov

The goal is to create a robust model that not only describes the existing data but can also accurately predict the activity of new compounds belonging to the same chemical class. nih.gov For sulfonamide and pyrimidine derivatives, studies have shown that descriptors related to properties like mass, polarizability, electronegativity, and specific structural features are often key predictors of their anticancer or antimicrobial activities. nih.gov

A critical part of QSAR modeling is the statistical validation and analysis of the generated models to ensure their reliability and predictive power. ijpbs.net Several statistical parameters are used to evaluate the quality of a QSAR model. medwinpublishers.comnih.gov

Coefficient of Determination (R²): This value indicates how well the model fits the training data, with a value closer to 1.0 suggesting a better fit. medwinpublishers.comiau.ir

Root Mean Square Error (RMSE): This measures the deviation between the predicted and actual values, with lower values indicating a more accurate model. nih.goviau.ir

Cross-Validation Coefficient (Q² or R²cv): This is a crucial parameter for assessing the model's predictive ability. It is determined using techniques like the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high Q² value (typically > 0.5) indicates a robust and predictive model. nih.govmedwinpublishers.com

Furthermore, statistical techniques like Principal Component Analysis (PCA) can be used to analyze the relationships among a large number of molecular descriptors and reduce dimensionality. mdpi.com This helps in selecting the most relevant descriptors and understanding which structural features are most strongly correlated with the biological response. mdpi.com By identifying these key features, QSAR studies provide crucial insights that guide the rational design of new this compound derivatives with enhanced biological activity. nih.gov

Table 2: Example of a Hypothetical QSAR Model for Sulfonamide Derivatives

| Model Equation | Statistical Parameter | Value | Interpretation |

| pIC₅₀ = 0.85(logP) - 0.23(Mol. Weight) + 1.54*(H-bond Donors) + 2.1 | R² (training set) | 0.92 | The model explains 92% of the variance in the training data. |

| RMSE (training set) | 0.25 | The model's predictions have a low average error. | |

| Q² (cross-validation) | 0.81 | The model has strong predictive power for new compounds. | |

| F-test value | 115.4 | The correlation is statistically highly significant. |

This table is a generalized example based on typical values reported in QSAR studies for illustrative purposes. nih.govmedwinpublishers.comnih.goviau.ir

Future Perspectives and Emerging Avenues in 4,6 Dimethylpyrimidine 2 Sulfonamide Research

Design and Synthesis of Novel Multi-Target Directed Ligands (MTDLs) Featuring the 4,6-Dimethylpyrimidine-2-sulfonamide Scaffold

The complexity of multifactorial diseases such as cancer and neurodegenerative disorders has propelled a shift from the "one-target, one-molecule" paradigm to the design of Multi-Target-Directed Ligands (MTDLs). mdpi.comacs.org MTDLs are single chemical entities capable of modulating multiple biological targets simultaneously, potentially offering superior efficacy and a better safety profile. mdpi.comacs.org The this compound structure is an exemplary candidate for MTDL design.

The strategy involves the hybridization of distinct pharmacophores into a single molecule. mdpi.com The pyrimidine (B1678525) ring is a well-established core in numerous kinase inhibitors, while the sulfonamide group is a classic pharmacophore known to target enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. nih.govnih.govnih.gov Future research could focus on designing MTDLs by linking the this compound scaffold to other known active fragments. For instance, in the context of Alzheimer's disease, it could be combined with moieties known to inhibit cholinesterases or prevent amyloid-β aggregation. mdpi.com For cancer, it could be hybridized with fragments that target other key proteins in oncogenic pathways, creating synergistic antitumor activity. nih.gov The design of such molecules often involves connecting pharmacophores through carefully selected linkers to ensure proper orientation and interaction with multiple targets. rsc.orgnih.gov

Exploration of Untapped Therapeutic Applications and Biological Pathways

The rich pharmacology associated with both pyrimidines and sulfonamides suggests that this compound and its derivatives may have significant therapeutic potential beyond their currently explored applications.

Anticancer Activity: Pyrimidine-sulfonamide hybrids have demonstrated promising antiproliferative activity against various cancer cell lines, including colon and breast cancer. nih.gov The mechanism often involves the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs) or VEGFR-2, leading to cell cycle arrest and apoptosis. nih.gov Future studies could systematically screen this compound analogues against a broad panel of cancer cell lines and explore their effects on key signaling pathways such as those regulated by p53, caspases, and NF-κB. mdpi.com

Antimicrobial and Antiprotozoal Activity: Sulfonamides are classic antimicrobial agents that inhibit folate synthesis in bacteria. nih.gov While resistance is widespread, novel derivatives can exhibit potent activity, including against resistant strains like MRSA. tandfonline.com The pyrimidine moiety is also present in established antimicrobials. researchgate.net Therefore, derivatives of this compound could be explored as new antimicrobial agents, potentially with novel mechanisms of action or efficacy against drug-resistant pathogens. nih.govmdpi.com

Enzyme Inhibition: Sulfonamides are renowned inhibitors of carbonic anhydrases, with applications as diuretics and antiglaucoma agents. nih.govnih.gov Pyrimidine derivatives have been investigated as inhibitors of various other enzymes. nih.gov This dual functionality opens avenues to explore analogues of this compound as inhibitors for a wide range of enzymes implicated in metabolic disorders, inflammation, and other conditions. rsc.orgnih.gov

Agrochemical Potential: Research has shown that some S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) possess pronounced plant growth-stimulating activity. researchgate.net Conversely, other sulfonamides can act as pollutants that inhibit the growth of crop seedlings by targeting the plant dihydropteroate synthase (DHPS) enzyme. mdpi.com This suggests a dual potential for this compound derivatives in agriculture, either as growth promoters or as herbicides, warranting further investigation.

Advancement of Synthetic Methodologies for Enhanced Efficiency and Selectivity

Key areas for advancement include:

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step, reducing waste and saving time. researchgate.neteurekaselect.com Developing an MCR for the direct synthesis of the this compound core would be a significant breakthrough.

Novel Catalysis: The use of advanced catalysts, such as recyclable magnetic nanoparticles or highly efficient phase-transfer catalysts, can improve reaction rates and facilitate easier product purification. researchgate.net

Flow Chemistry: Integrated continuous flow systems can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.gov

Energy-Efficient Techniques: The use of microwave irradiation or ultrasound can often accelerate reactions, leading to shorter reaction times and reduced energy consumption. researchgate.netnih.gov

Preclinical Evaluation and Translational Research for Promising Analogues